Annamycin Annamycin Annamycin is a lipophilic, anthracycline antineoplastic antibiotic. Annamycin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and repair as well as inhibiting RNA and protein synthesis. This agent appears to not be a substrate for the p-glycoprotein associated multidrug-resistance (MDR) transporter; therefore, overcoming the resistance pattern seen with other anthracycline compounds.
Brand Name: Vulcanchem
CAS No.: 92689-49-1
VCID: VC0548598
InChI: InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
Molecular Formula: C26H25IO11
Molecular Weight: 640.4 g/mol

Annamycin

CAS No.: 92689-49-1

Inhibitors

VCID: VC0548598

Molecular Formula: C26H25IO11

Molecular Weight: 640.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Annamycin - 92689-49-1

CAS No. 92689-49-1
Product Name Annamycin
Molecular Formula C26H25IO11
Molecular Weight 640.4 g/mol
IUPAC Name (7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
Standard InChI InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1
Standard InChIKey CIDNKDMVSINJCG-GKXONYSUSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
SMILES CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O
Appearance Solid powder
Description Annamycin is a lipophilic, anthracycline antineoplastic antibiotic. Annamycin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and repair as well as inhibiting RNA and protein synthesis. This agent appears to not be a substrate for the p-glycoprotein associated multidrug-resistance (MDR) transporter; therefore, overcoming the resistance pattern seen with other anthracycline compounds.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >5 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2'-iodo-3'-hydroxy-4'-epi-4-demethoxydoxorubicin
annamycin
Reference 1: Gruber BM, Anuszewska EL, Bubko I, Kasprzycka-Guttman T, Misiewicz I, Skupińska K, Fokt I, Piebe W. NFkappaB activation and drug sensitivity in human neoplastic cells treated with anthracyclines. Acta Pol Pharm. 2008 Mar-Apr;65(2):267-71. PubMed PMID: 18666436.
2: Apostolidou E, Swords R, Alvarado Y, Giles FJ. Treatment of acute lymphoblastic leukaemia : a new era. Drugs. 2007;67(15):2153-71. Review. PubMed PMID: 17927282.
3: Gruber BM, Anuszewska EL, Bubko I, Goździk A, Fokt I, Priebe W. Effect of structural modification at the 4, 3', and 2' positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Arch Immunol Ther Exp (Warsz). 2007 May-Jun;55(3):193-8. Epub 2007 Jun 8. PubMed PMID: 17557149; PubMed Central PMCID: PMC2765644.
4: Gruber BM, Anuszewska EL, Roman I, Goździk A, Priebe W, Fokt I. Topoisomerase II alpha expression and cytotoxicity of anthracyclines in human neoplastic cells. Acta Pol Pharm. 2006 Jan-Feb;63(1):15-8. Erratum in: Acta Pol Pharm. 2006 Mar-Apr;63(2):155. PubMed PMID: 17515324.
5: Alvarado Y, Apostolidou E, Swords R, Giles FJ. Emerging therapeutic options for Philadelphia-positive acute lymphocytic leukemia. Expert Opin Emerg Drugs. 2007 Mar;12(1):165-79. Review. PubMed PMID: 17355221.
6: Gruber BM, Anuszewska EL, Bubko I, Gozdzik A, Priebe W, Fokt I. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells. Anticancer Res. 2005 May-Jun;25(3B):2193-8. PubMed PMID: 16158963.
7: Trevino AV, Woynarowska BA, Herman TS, Priebe W, Woynarowski JM. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues. Mol Cancer Ther. 2004 Nov;3(11):1403-10. PubMed PMID: 15542779.
8: Aronex Pharmaceuticals reports on annamycin phase I trial. Expert Rev Anticancer Ther. 2001 Jun;1(1):4. PubMed PMID: 12113129.
9: Booser DJ, Esteva FJ, Rivera E, Valero V, Esparza-Guerra L, Priebe W, Hortobagyi GN. Phase II study of liposomal annamycin in the treatment of doxorubicin-resistant breast cancer. Cancer Chemother Pharmacol. 2002 Jul;50(1):6-8. Epub 2002 May 21. PubMed PMID: 12111105.
10: Szachowicz-Petelska B, Figaszewski Z, Lewandowski W. Mechanisms of transport across cell membranes of complexes contained in antitumour drugs. Int J Pharm. 2001 Jul 17;222(2):169-82. Review. PubMed PMID: 11427347.
PubChem Compound 115212
Last Modified Nov 11 2021
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